molecular formula C9H8O B7806391 3-Phenylprop-2-enal

3-Phenylprop-2-enal

Cat. No. B7806391
M. Wt: 132.16 g/mol
InChI Key: KJPRLNWUNMBNBZ-UHFFFAOYSA-N
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Description

Cinnamaldehyde, or 3-phenylprop-2-enal, is an organic compound with the formula C9H8O . It is classified as an aldehyde, which signifies its inclusion in a specific class of organic compounds characterized by the presence of the -CHO group . This chemical compound is the primary constituent that gives cinnamon its flavor and aroma .


Molecular Structure Analysis

The molecule consists of a benzene ring attached to an unsaturated aldehyde . As such, the molecule can be viewed as a derivative of acrolein . Its color is due to the π → π* transition: increased conjugation in comparison with acrolein shifts this band towards the visible .


Chemical Reactions Analysis

As an unsaturated aldehyde, cinnamaldehyde exhibits interesting chemical properties. It is susceptible to reactions that involve the carbonyl group (-CHO), such as nucleophilic addition reactions, as well as reactions at the carbon-carbon double bond, such as hydrogenation .


Physical And Chemical Properties Analysis

Cinnamaldehyde appears as a yellowish liquid at room temperature and emits a rich, sweet, and spicy aroma that is similar to that of cinnamon . It possesses a boiling point of around 248°C (478°F) and has a density of 1.05 g/cm3 .

Safety And Hazards

Despite its many uses, cinnamaldehyde isn’t without its risks. It’s known to cause skin irritation and allergic reactions in some individuals when used topically . When ingested in large amounts, it may cause nausea, vomiting, and diarrhea .

properties

IUPAC Name

3-phenylprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPRLNWUNMBNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1024835
Record name 3-Phenylprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-propenal

CAS RN

104-55-2
Record name Cinnamaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cinnamyl alcohol (270 mg, 2.0 mmol) was dissolved in benzene (1 mL), added with aluminum isopropoxide (40 mg, 0.1 eq, 0.20 mmol) and 2-nitrobenzaldehyde (390 mg, 1.3 eq, 2.6 mmol) and stirred at room temperature for 1 hour. The reaction mixture was added with ethyl acetate and made acidic with addition of 2 N hydrochloric acid, and then the organic layer was separated. Subsequently, the organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated in vacuo, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=30:1) to obtain 260 mg (yield: 97%) of the title compound as yellow oil.
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
390 mg
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reactant
Reaction Step Two
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0 (± 1) mol
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0 (± 1) mol
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Yield
97%

Synthesis routes and methods II

Procedure details

13.4 g of hydrocinnamaldehyde, 19 g of oxalacetic acid diethyl ester and 13 g of β-aminocrotonic acid ethyl ester in 40 ccs of ethanol are heated to the boil for several hours and subsequently evaporated in vacuo. Oil (yelloworange). a) In the same manner, 13.2 g of cinnamaldehyde, 19 g of oxalacetic acid diethyl ester and 13 g of β-aminocrotonic acid ethyl ester in 40 ccs of ethanol yield 2-methyl-4-styrryl1,4-dihydropyridine-3,5,6-tricarboxylic acid triethyl ester as an oil.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
19 g
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reactant
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13 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 10 ml of dichloromethane is added 0.5 g. (3.73 mmoles) of cinnamyl alcohol. The resulting mixture is added to a stirred suspension of 3.37 g. (11.5 mmoles) of 2,2'-bipyridinium chlorochromate in 15 ml of dichloromethane. The resulting mixture is stirred for four hours after which 15 ml of anhydrous ether is added. The resulting product is filtered through a Hirsch funnel packed 1-2 cm deep with Celite® using ether as a wash solvent. The resulting clear filtrate is washed with 5% hydrochloric acid and 10% sodium carbonate, and dried over sodium sulfate. The drying agent is removed and the solvent evaporated giving a product which is a slightly yellow oil. This oil is then distilled via Kugelrohr to yield pure cinnamaldehyde in a typical yield of 0.323 g. which is 86% of theoretical yield.
Quantity
3.73 mmol
Type
reactant
Reaction Step One
Quantity
11.5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

213 mg (1.59 mmol) of 3-phenyl-2-propen-1-ol in 1.1 ml of ethanol were treated at 45° C. with stirring into 22 ml of buffer solution (see Example 1) with 24.3 mg (0.180 mmol) of 1-hydroxy-1H-benzotriazole. After approx. 10 minutes, 5 ml of an aqueous solution of 2 mg/ml laccase from Trametes versicolor (specific activity approx. 18 IU/mg, defined with ABTS as the substrate) were added. After 3 hours in contact with the air, 48% of 3-phenyl-2-propenal were formed (GC analysis), and a further 24.3 mg of HOBT and 5 ml of laccase solution were added. GC analysis after 6 hours revealed complete conversion into 3-phenyl-2-propenal.
Quantity
213 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
24.3 mg
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
5 mL
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylprop-2-enal
Reactant of Route 2
3-Phenylprop-2-enal
Reactant of Route 3
3-Phenylprop-2-enal
Reactant of Route 4
Reactant of Route 4
3-Phenylprop-2-enal
Reactant of Route 5
3-Phenylprop-2-enal
Reactant of Route 6
3-Phenylprop-2-enal

Citations

For This Compound
386
Citations
M Milos, J Mastelić - Flavour and fragrance journal, 1998 - Wiley Online Library
… Other quantitatively important aglycones were 4-hydroxy-3-methylbenzoic acid, 3-phenylprop-2-enal, geraniol, eugenol, carvacrol and oct-3-en-1-ol. Additionally, the aglycones 2-…
Number of citations: 3 onlinelibrary.wiley.com
JLP Lustres, VM Farztdinov, SA Kovalenko - ChemPhysChem, 2005 - Wiley Online Library
… Ultrafast dynamics: Femtosecond broadband transient absorption of trans-3-phenylprop-2-enal and derivatives was measured after S 3 ←S 0 excitation in solution (see picture). The …
PM Krishna, NB Reddy, N Kottam, BC Yallur… - The Scientific World …, 2013 - hindawi.com
… by condensing thiosemicarbazide with (2𝐸)-3-phenylprop2-enal by following the general … ethanolic solution (10 mL) of (2𝐸)-3-phenylprop-2-enal (1 mol) the mixture was refluxed for 2-3 …
Number of citations: 6 www.hindawi.com
L Zhen, C Jian-Gang, S Li-Ping, L Zhong-Wen… - Журнал органической …, 2013 - elibrary.ru
… reaction between 2-sulfanylbenzaldehyde and 3-phenylprop-2-enal, which affords a high … A 1.5-mL Teflon tube was charged with 0.45 mmol of 3 -phenylprop-2-enal, 0.75 mmol of 2-…
Number of citations: 6 elibrary.ru
CS Chin, JH Shin, JB Kim - Journal of organometallic chemistry, 1988 - Elsevier
… (2) under nitrogen at 25” C gives 3-phenylprop-2-enal (4), 3-phenylprop-2-ene (5), and 3… Analyses of products, 3-phenylprop-2-enal (4), 3-phenylprop-2-ene (S), 3-phenylpropanal (6…
Number of citations: 4 www.sciencedirect.com
YA Azev, OS Ermakova, AM Gibor, VA Bakulev… - Russian Journal of …, 2015 - Springer
… By heating aminouracil 1 with 3-phenylprop-2-enal 5 in formic acid we obtained a mixture of 6-benzyl-1,3dimethyl-5-[(E)-2-phenylvinyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (6) and …
Number of citations: 1 link.springer.com
M Rathod, VL Chavan - Journal of Scientific Research, 2021 - bhu.ac.in
… of (2E)-3-Phenylprop-2-enal (1.26 ml) and 2Naphthylamine (1.43 g).Using two-neck round bottom flask, 25 ml hot alcoholic solution of (2E)-3-Phenylprop-2-enal was slowly added to 25 …
Number of citations: 2 www.bhu.ac.in
PM Krishna, GN Anilkumar, KH Reddy… - … Section E: Structure …, 2012 - ncbi.nlm.nih.gov
… To a hot ethanolic (25 ml) solution of (2E)-3-phenylprop-2-enal (4.9 g, 0.03 mol) was added 50 ml of N-methylhydrazinecarbothioamide (0.03 mol) in 5% aqueous acetic acid (50 ml) …
Number of citations: 8 www.ncbi.nlm.nih.gov
LV Timokhina, LV Kanitskaya - Russian journal of organic chemistry, 2010 - Springer
… Compound III decomposed on storage to give 3-methylsulfanyl-3-phenylprop-2-enal [4]. … (3:1), and evaporation of the eluate gave 3-methylsulfanyl-3-phenylprop-2-enal. 1H NMR …
Number of citations: 6 link.springer.com
M Akkurt, JT Mague, SK Mohamed… - … Section E: Structure …, 2013 - scripts.iucr.org
… A mixture of 233 mg (1 mmol) 2-(5-methoxy-2-methyl-1H-indole-3-yl)acetohydrazide and 132 mg (1 mmol) of (2E)-3-phenylprop-2-enal in 50 ml of ethanol containing a few drops of …
Number of citations: 2 scripts.iucr.org

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